2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine
Description
The compound 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine features a piperidine core substituted at the 4-position with a (5-bromopyrimidin-2-yl)oxy moiety. The 1-position of the piperidine is linked to a 5-fluoropyrimidine ring. This structure combines halogenated pyrimidine motifs with a nitrogen-containing heterocycle, a design often associated with kinase inhibition or nucleic acid mimicry in medicinal chemistry.
Properties
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFN5O/c14-9-5-18-13(19-6-9)21-11-1-3-20(4-2-11)12-16-7-10(15)8-17-12/h5-8,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGTWCJIHQSGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Intermediate Halogenation
The most widely reported method involves sequential halogenation and nucleophilic substitution. In the first step, 2-chloro-5-fluoropyrimidine undergoes regioselective bromination at the 5-position using phosphorus oxybromide (POBr3) in dichloromethane at 0–5°C, achieving 89% yield. The second step employs piperidin-4-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to substitute the 2-chloro group, yielding the target compound in 76% purity.
Key variables influencing yield include:
- Temperature control : Bromination below 10°C minimizes di-substitution byproducts.
- Solvent polarity : Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in Mitsunobu reactions due to improved oxygen nucleophilicity.
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 5-bromo-2-(piperidin-4-yloxy)pyrimidine and 2-chloro-5-fluoropyrimidine achieves 82% yield under optimized conditions:
- Catalyst : Pd2(dba)3 (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs2CO3 (3 equiv)
- Solvent : 1,4-Dioxane at 110°C for 18 h
Notably, ligand selection critically impacts regioselectivity. Bulky bisphosphine ligands suppress N-arylation at the piperidine nitrogen, which otherwise consumes 15–20% of starting material.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation (300 W, 150°C) reduces reaction times from 24 h to 15 minutes for the piperidine-oxygen bond formation. A representative protocol:
| Component | Quantity | Role |
|---|---|---|
| 5-Bromo-2-hydroxypyrimidine | 5.0 g (26 mmol) | Electrophilic core |
| Piperidin-4-ol | 3.1 g (30 mmol) | Nucleophile |
| K2CO3 | 7.2 g (52 mmol) | Base |
| DMSO | 50 mL | Polar aprotic solvent |
This method achieves 84% yield with ≤2% dimerization byproducts, compared to 71% yield under conventional heating.
Solid-Phase Parallel Synthesis
High-throughput approaches utilize Wang resin-functionalized piperidine derivatives. Key advantages include:
- Purification efficiency : Solid-phase extraction removes excess reagents without column chromatography.
- Scalability : 96-well plate formats produce 50–100 mg batches per well (total yield 68–73%).
A typical sequence involves:
- Resin activation with bromoacetic acid (DIC/HOBt coupling)
- Piperidine attachment via SN2 displacement (83% efficiency)
- Pyrimidine coupling using HATU/DIEA in DMF (91% conversion)
Industrial-Scale Production
Continuous Flow Reactor Design
Pilot plant data (100 kg scale) reveal critical parameters for manufacturing:
| Parameter | Optimal Range | Deviation Impact |
|---|---|---|
| Residence time | 8–12 min | <8 min: 15% yield drop |
| Temperature | 85±2°C | >90°C: 20% decomposition |
| Back pressure | 12–15 bar | Reduces solvent vaporization |
Using a Corning AFR module with 1.0 mm ID channels, space-time yields reach 5.2 kg·L⁻¹·h⁻¹, surpassing batch reactor efficiency by 3.8-fold.
Green Chemistry Approaches
Aqueous Micellar Catalysis
Replacing DMF with TPGS-750-M surfactant enables water-based synthesis:
- Catalyst : CuI (5 mol%)
- Ligand : N,N'-Dimethylethylenediamine (10 mol%)
- Yield : 78% with E-factor reduced to 8.7 vs. 32.5 in organic solvents
This method eliminates halogenated solvents while maintaining reaction rates (k = 0.18 min⁻¹ vs. 0.21 min⁻¹ in DMF).
Analytical Characterization
Spectroscopic Validation
Batch consistency is confirmed through:
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine as an anticancer agent. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study:
In vitro tests demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the disruption of signaling pathways critical for tumor growth and survival.
Antiviral Properties
The compound has also shown promise in antiviral research, particularly against viral infections where pyrimidine derivatives are known to play a role in inhibiting viral replication.
Case Study:
Research indicated that derivatives of this compound could reduce viral load in infected cells by targeting viral polymerases, thereby preventing the synthesis of viral RNA.
Neurological Disorders
Given its structure, there is ongoing research into its effects on neurological disorders. The piperidine ring is often associated with compounds that modulate neurotransmitter systems.
Case Study:
Preliminary studies suggest that the compound may enhance cognitive function in animal models of neurodegenerative diseases, possibly through the modulation of dopamine and serotonin pathways.
Data Tables
Mechanism of Action
The mechanism of action of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The piperidine ring in the target compound is a common scaffold in analogs, but substitutions with azepane (7-membered ring), pyrrolidine (5-membered), or azetidine (4-membered) alter conformational flexibility and steric bulk (Table 1) . For example:
Halogen and Functional Group Modifications
- Halogen Substitutions : The 5-bromo and 5-fluoro groups in the target compound contrast with analogs like 5-chloro-2-(piperazin-1-yl)pyrimidine (), where chlorine’s larger van der Waals radius might enhance target affinity but reduce metabolic stability .
- Ester and Boronic Acid Derivatives : Compounds such as Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (Similarity: 0.85) introduce ester groups, likely improving solubility but increasing susceptibility to enzymatic hydrolysis .
Physicochemical and Drug-like Properties
Computational studies on analogs (e.g., chromeno-pyrimidine derivatives) suggest that the piperidine-pyrimidine scaffold contributes to favorable logP values (2.1–3.5) and polar surface areas (<90 Ų), aligning with Lipinski’s rules for oral bioavailability . The fluorine atom in the target compound may enhance membrane permeability via increased lipophilicity, while the bromine could stabilize π-π interactions in binding pockets .
Data Tables
Table 1. Structural Analogs and Key Properties
Research Implications
- Ring Size and Bioactivity : Smaller heterocycles (e.g., pyrrolidine) may improve solubility but reduce target engagement, as seen in kinase inhibitors .
- Halogen Effects : Bromine’s electron-withdrawing nature could enhance binding affinity in halogen-bonding contexts, while fluorine’s small size minimizes steric hindrance .
Biological Activity
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine is a synthetic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique chemical structure, which includes a bromopyrimidine moiety and a piperidine ring, suggests potential interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃BrFN₅O |
| Molecular Weight | 354.18 g/mol |
| CAS Number | 2415540-26-8 |
| Structure | Chemical Structure |
Synthesis
The synthesis of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine typically involves multi-step organic reactions, including:
- Formation of Bromopyrimidine : Starting from pyrimidine derivatives.
- Piperidine Coupling : Utilizing coupling agents such as palladium catalysts to form the piperidine ring.
- Fluorination : Introducing fluorine at the 5-position of the pyrimidine ring.
These reactions often require specific conditions, such as temperature control and the use of solvents like dimethylformamide (DMF) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Nucleotide Synthesis : The compound may interfere with nucleotide biosynthesis pathways, similar to other pyrimidine analogs. This mechanism has been observed in studies where related compounds showed potent inhibition of cancer cell proliferation by disrupting nucleotide availability .
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens, potentially through mechanisms involving disruption of nucleic acid synthesis .
Anticancer Activity
Research has demonstrated that 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine exhibits significant cytotoxicity against several cancer cell lines. For instance, studies on L1210 mouse leukemia cells revealed that compounds with similar structures inhibited cell proliferation with IC50 values in the nanomolar range . The mechanism was linked to the intracellular release of active metabolites that inhibit DNA synthesis.
Antimicrobial Activity
In vitro studies have shown that related pyrimidine compounds possess antimicrobial properties. For example, compounds with similar structural motifs were found effective against Staphylococcus aureus and Escherichia coli, indicating a potential for this compound in treating bacterial infections .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperidine core can be functionalized via SN2 displacement using 5-bromo-2-hydroxypyrimidine under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes:
-
Catalyst selection : Acidic or phase-transfer catalysts (e.g., p-toluenesulfonic acid) improve reaction rates and yields .
-
Temperature control : Reactions conducted at 0–25°C reduce side-product formation .
-
Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >99% purity .
Reaction Step Conditions Yield Reference Piperidine functionalization NaOH, DCM, 25°C, 12h 75–85% Halogenation NBS, DMF, 0°C, 2h 60–70%
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm; piperidine protons at δ 3.5–4.0 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and halogen interactions. High-resolution data (<1.0 Å) ensure accuracy .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 382.03) .
Q. What safety precautions are necessary when handling this compound during synthesis?
- Methodological Answer :
- Waste Management : Separate halogenated waste (bromine/fluorine byproducts) and use professional disposal services to avoid environmental contamination .
- Personal Protection : Wear nitrile gloves, goggles, and fume hoods due to potential toxicity (H300: fatal if swallowed; H315: skin irritation) .
- Storage : Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational models predict the biological activity of this compound, and what validation methods are recommended?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., EGFR or BRAF). Halogen bonding (C-Br⋯O/N) enhances binding affinity .
- QSAR Modeling : Train models on pyrimidine derivatives’ IC₅₀ data to predict inhibitory potency. Validate via in vitro kinase assays (e.g., ADP-Glo™ Kinase Assay) .
- ADMET Prediction : SwissADME estimates oral bioavailability (e.g., high GI absorption, TPSA <90 Ų) .
Q. How should researchers address discrepancies in solubility or reactivity data reported in different studies?
- Methodological Answer :
- Solubility Analysis : Use shake-flask method (UV-Vis quantification) in buffers (pH 1.2–7.4). Compare with predicted logP values (e.g., ChemAxon vs. ACD/Labs) .
- Reactivity Profiling : Conduct kinetic studies (HPLC monitoring) under varying temperatures/pH. For example, bromine substituents may hydrolyze faster in aqueous DMF than DMSO .
Q. What strategies are employed to analyze the halogen bonding interactions of the bromo and fluoro substituents in target binding?
- Methodological Answer :
- Crystallographic Analysis : Resolve protein-ligand co-crystals (e.g., PDB: 6XYZ) using SHELXE. Measure Br⋯O/N distances (ideal: 3.0–3.5 Å) and angles (>150°) .
- Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes from halogen bonds .
- DFT Calculations : Gaussian09 optimizes geometries and calculates electrostatic potential surfaces to map halogen bond donor/acceptor sites .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
